![molecular formula C15H10FN3OS2 B2743018 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-43-4](/img/structure/B2743018.png)

4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

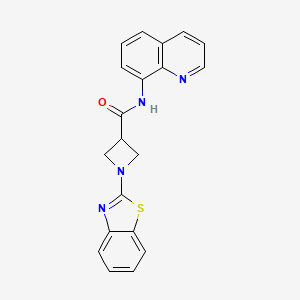

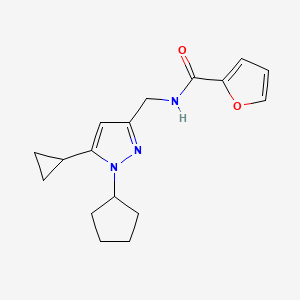

4-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzo[d]thiazoles

Mecanismo De Acción

Target of Action

The primary targets of this compound are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .

Mode of Action

The compound interacts with its targets by inducing G2/M cell cycle arrest . This means it prevents the cells from dividing and proliferating. Additionally, the levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with the compound .

Biochemical Pathways

The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, or programmed cell death, by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Result of Action

The result of the compound’s action is the regulation of the equilibrium between rapid cell proliferation and apoptosis . This regulation can lead to a decrease in the growth and spread of cancer cells. Thus, the compound can be considered as a potential small-molecule activator of p53 .

Action Environment

Environmental factors such as nutrient availability and defense mechanisms can influence the compound’s action, efficacy, and stability . For instance, bacteria use quorum sensing pathways to respond to these external factors . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium fluoride (KF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities.

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research has shown that derivatives of this compound can interact with biological targets, influencing cellular processes such as cell cycle regulation and apoptosis.

Industry: Its use in the development of new materials and chemical processes highlights its industrial relevance.

Comparación Con Compuestos Similares

Isoxazole derivatives: These compounds share structural similarities and exhibit similar biological activities, such as regulation of cell cycle and apoptosis.

N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound is structurally related and has potential biological activity.

Uniqueness: 4-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique combination of fluorine and methoxy groups contributes to its distinct properties compared to other benzo[d]thiazole derivatives.

Propiedades

IUPAC Name |

4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHEQBHDUMQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B2742936.png)

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)

![(3s,4s)-1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)